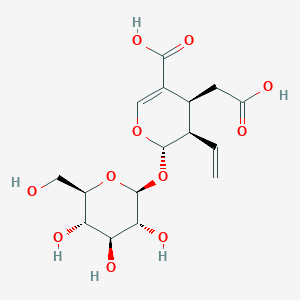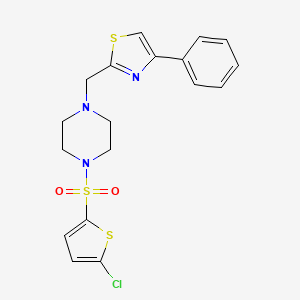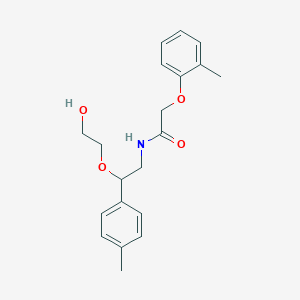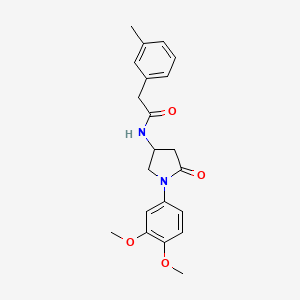
Secologanoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Secologanoside is a triterpenoid isolated from Poraqueiba sericea. It weakly inhibits elastase with an IC50 of 164 μg/mL and is moderately cytotoxic to fibroblasts .
Synthesis Analysis
This compound is a popular target of chemical synthesis and biosynthesis due to its potential health benefits and versatile pharmacological activities . The presence of oxygenated substituents in the cyclopentane ring of iridoids, such as this compound, allows these compounds to be used as starting materials for regioselective and stereoselective synthesis of potential bioactive alkaloids, prostaglandin analogues, and other bioactive natural products .Molecular Structure Analysis
This compound has a molecular formula of C16H22O11 .Chemical Reactions Analysis
This compound is an iridoid showing anti-complementary, allelopathic, and anti-elastase activities .Physical And Chemical Properties Analysis
This compound has a molecular weight of 390.34. It is recommended to be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .科学的研究の応用
Isolation and Structural Characterization
Secologanoside has been identified and isolated from various plant species, contributing to the study of plant biochemistry and phytochemistry. For instance, it was isolated from Osmanthus asiaticus, where its structure was characterized using spectroscopic evidence (Sugiyama et al., 1993). Similarly, this compound was identified as a constituent in Lonicera periclymenum, marking its first isolation as a non-derivatized compound (Çalış & Sticher, 1984).
Chemotaxonomic Relevance
The isolation of this compound from different plant species has implications for chemotaxonomy. For instance, its presence in Machaonia brasiliensis (Rubiaceae) was noted for its chemotaxonomic relevance, helping in the classification and understanding of plant relationships (Santos et al., 2004).
Novel Compounds Discovery
Research on this compound has led to the discovery of new compounds. In Lonicera macranthoides, new secoiridoid glycosides, including ethyl this compound, were identified, expanding the knowledge of natural product chemistry (Liu et al., 2012). Similarly, in Gentianella nitida, this compound was reported for the first time, contributing to the understanding of the plant's metabolite profile (Lacaille‐Dubois et al., 1996).
Medicinal Plant Research
This compound is also relevant in the study of medicinal plants. For instance, in Pterocephalus nestorianus, a plant used in Kurdish traditional medicine, a new iridoid dimer showing an unprecedented secologanol configuration was isolated, highlighting the plant's potential medicinal properties (Abdullah et al., 2017).
Anti-Inflammatory Properties
The anti-inflammatory properties of compounds related to this compound have been explored. In Fagraea spp., this compound was linked to a new terpene alkaloid with anti-inflammatory properties, suggesting potential therapeutic applications (Suciati et al., 2011).
Osteogenic Activity
Research has also shown that compounds related to this compound may have osteogenic activity. For example, in Ligustrum lucidum, new secoiridoids including a variant of this compound exhibited effects on promoting cell proliferation in pre-osteoblast cells, indicating potential in bone health research (Qiu et al., 2018).
Nutrient Stress Response in Plants
This compound has been studied in the context of plant responses to nutrient stress. In Olea europaea leaves suffering from boron deficiency, novel secoiridoid glycosides including variants of this compound were synthesized as a physiological response to nutrient stress (Karioti et al., 2006).
作用機序
Secologanoside is a triterpenoid isolated from Poraqueiba sericea . It has been identified as a weak inhibitor of elastase , a protease enzyme that breaks down elastin, an important protein in connective tissues. This article will delve into the various aspects of this compound’s mechanism of action.
Target of Action
This compound primarily targets elastase , a protease enzyme . Elastase plays a crucial role in the breakdown of elastin, a protein that provides elasticity and flexibility to tissues such as the lungs, arteries, and skin. By inhibiting elastase, this compound can potentially influence the integrity and function of these tissues.
Mode of Action
This compound interacts with elastase by weakly inhibiting its activity . The IC50 value, which represents the concentration of this compound required to inhibit 50% of elastase activity, is 164 μg/mL . This suggests that this compound may bind to elastase and prevent it from breaking down elastin, thereby preserving the elasticity and flexibility of tissues.
Result of Action
This compound has been found to exhibit moderate cytotoxicity to fibroblasts . Fibroblasts are cells that produce collagen and other fibers and play a critical role in wound healing and tissue repair. The cytotoxic effect suggests that this compound may influence cell survival and proliferation, potentially affecting tissue repair and remodeling processes.
Action Environment
One study suggests that photoisomerization, a process influenced by ultraviolet radiation, can occur in similar compounds This could potentially affect the structure and, consequently, the function of this compound
特性
IUPAC Name |
(2S,3R,4S)-4-(carboxymethyl)-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-2-6-7(3-10(18)19)8(14(23)24)5-25-15(6)27-16-13(22)12(21)11(20)9(4-17)26-16/h2,5-7,9,11-13,15-17,20-22H,1,3-4H2,(H,18,19)(H,23,24)/t6-,7+,9-,11-,12+,13-,15+,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTONEMDTVVDMY-GRTPNEQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the molecular formula and weight of secologanoside?
A1: this compound has a molecular formula of C17H26O10 and a molecular weight of 390.38 g/mol.
Q2: What spectroscopic techniques are used to elucidate the structure of this compound?
A2: Researchers utilize a combination of spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to determine the structure of this compound. NMR provides information about the connectivity and spatial arrangement of atoms within the molecule, while MS helps determine the molecular weight and fragmentation pattern, further supporting structural elucidation. [, , , , , , , ]
Q3: What are the natural sources of this compound?
A3: this compound is predominantly found in plants belonging to the genus Lonicera (honeysuckle), Gentiana (gentian), Olea (olive), and Syringa (lilac). It is often isolated from leaves, flowers, and fruits of these plants. [, , , , , , , , , , , , , , ]
Q4: How is this compound isolated from plant material?
A4: this compound isolation commonly involves extraction with solvents like methanol or ethanol, followed by various chromatographic techniques, such as column chromatography (silica gel, ODS, Sephadex LH-20), preparative HPLC, and high-speed counter-current chromatography (HSCCC). These methods help separate and purify this compound from other plant constituents. [, , , , , ]
Q5: Does boron deficiency in olive plants affect this compound production?
A5: Interestingly, boron deficiency in Olea europaea (olive) plants leads to the production of novel secoiridoid glycosides, including 6′-E-p-coumaroyl-secologanoside and 6′-O-[(2E)-2,6-dimethyl-8-hydroxy-2-octenoyloxy]-secologanoside, which are not detected in healthy plants. This suggests that plants may alter their secoiridoid profile in response to nutrient stress. []
Q6: What are the potential biological activities of this compound?
A6: Research suggests that this compound exhibits various biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. It has also been investigated for its potential in promoting bone health. [, , , ]
Q7: What analytical techniques are commonly employed to identify and quantify this compound in plant materials and extracts?
A8: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and mass spectrometry (MS), is widely used for the analysis of this compound. These techniques allow for the separation, identification, and quantification of this compound in complex mixtures. [, , , , , ]
Q8: Have any studies employed NMR spectroscopy for the analysis of this compound?
A9: Yes, 1H-NMR spectroscopy, coupled with chemometric analysis, has proven useful for differentiating between closely related species like Lonicera japonicae Flos and Lonicerae Flos, and for distinguishing between cultivated and wild varieties. This highlights the application of NMR-based metabolomics in quality control and authentication of herbal medicines. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)
![Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2409261.png)
![1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2409263.png)

![3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2409266.png)
![2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide](/img/structure/B2409268.png)




![Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2409275.png)
![1-methyl-4-[1-(2-methylprop-2-en-1-yl)pyrrolidin-2-yl]-1H-pyrazole](/img/structure/B2409278.png)